(1S,2R)-2-aminocyclohex-3-ene-1-carboxylic acid;(1R,2S)-2-aminocyclohex-3-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CIS-2-AMINO-CYCLOHEX-3-ENECARBOXYLIC ACID HYDROCHLORIDE typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of amino acids and cyclohexene derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar routes as those used in laboratory settings. The process would include stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
CIS-2-AMINO-CYCLOHEX-3-ENECARBOXYLIC ACID HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens and alkylating agents. The conditions for these reactions can vary but generally involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
CIS-2-AMINO-CYCLOHEX-3-ENECARBOXYLIC ACID HYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of CIS-2-AMINO-CYCLOHEX-3-ENECARBOXYLIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- CIS-6-AMINO-CYCLOHEX-3-ENECARBOXYLIC ACID AMIDE HYDROCHLORIDE
- CIS-(6-AMINO-CYCLOHEX-3-ENYL)-METHANOL HYDROCHLORIDE
- CIS-1-AMINO-INDAN-2-CARBOXYLIC ACID HYDROCHLORIDE
Uniqueness
CIS-2-AMINO-CYCLOHEX-3-ENECARBOXYLIC ACID HYDROCHLORIDE is unique due to its specific structural configuration and the presence of both amino and carboxylic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C14H22N2O4 |
---|---|
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
(1S,2R)-2-aminocyclohex-3-ene-1-carboxylic acid;(1R,2S)-2-aminocyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/2C7H11NO2/c2*8-6-4-2-1-3-5(6)7(9)10/h2*2,4-6H,1,3,8H2,(H,9,10)/t2*5-,6+/m10/s1 |
InChI-Schlüssel |
JALIPLGNQATQMJ-JUKSSJACSA-N |
Isomerische SMILES |
C1C[C@H]([C@H](C=C1)N)C(=O)O.C1C[C@@H]([C@@H](C=C1)N)C(=O)O |
Kanonische SMILES |
C1CC(C(C=C1)N)C(=O)O.C1CC(C(C=C1)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.